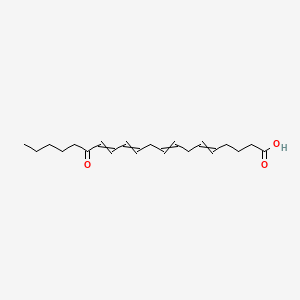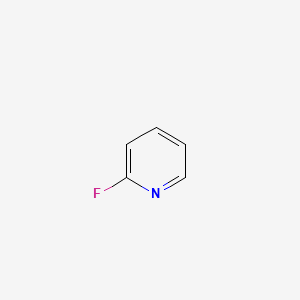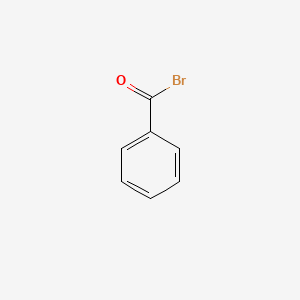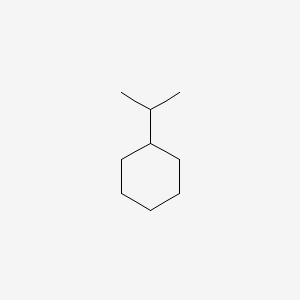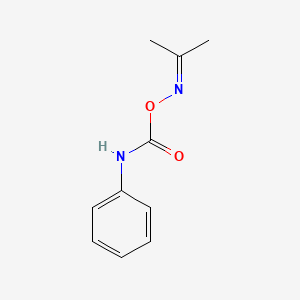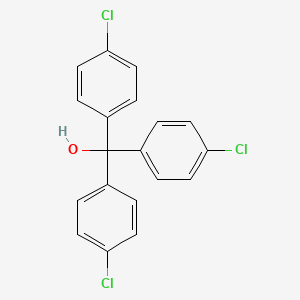
Tris(4-chlorophenyl)methanol
Übersicht
Beschreibung
Tris(4-chlorophenyl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C19H13Cl3O and its molecular weight is 363.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Distribution and Impact
Tris(4-chlorophenyl)methanol (TCPM) has been extensively studied for its distribution in the environment and its impact on various species. Research has shown that TCPM is present in marine mammals and bird eggs from diverse global locations, including the Arctic, Antarctic, Australia, and the coasts of North America. Notably, high levels of TCPM were detected in polar bear livers, indicating its widespread distribution in the environment (Jarman et al., 1992). Additionally, studies have identified TCPM in fish, marine mammals, and sediments, using advanced methods like gas chromatography/mass spectrometry for detection (de Boer et al., 1996).
Link with DDT Production
A significant aspect of TCPM research involves its connection with DDT (Dichlorodiphenyltrichloroethane) production. TCPM and its isomers have been identified as byproducts in the technical synthesis of DDT. This finding is crucial as it suggests a potential source for the environmental presence of TCPM and its widespread occurrence in various biological samples, including human milk (Buser, 1995).
Bioaccumulation and Biomagnification
TCPM has been found to bioaccumulate and biomagnify in marine food webs. Studies reveal that TCPM and its related compounds accumulate in higher degrees than DDT and its analogues, highlighting their persistence as environmental contaminants (Falandysz et al., 1999).
Reproductive and Developmental Toxicity
There's significant research on the potential toxic effects of TCPM. Studies conducted on rats indicate that TCPM can affect the reproductive system, causing changes in hormone levels and inducing certain toxic effects at higher dose levels (Foster et al., 1999). Further, its impact on embryonic development has been explored using zebrafish as a model, with findings suggesting acute toxicity at elevated concentrations and changes in gene expression related to various metabolic pathways (Navarrete et al., 2021).
Human Exposure
Research has also delved into the presence of TCPM in human tissues. For instance, its detection in human milk, albeit at lower concentrations compared to other organochlorine compounds, indicates human exposure to TCPM. This is significant as it offers insights into the environmental exposure and potential health implications for humans (Rahman et al., 1993).
Safety and Hazards
Zukünftige Richtungen
Future research could focus on understanding the specific accumulation and elimination kinetics of Tris(4-chlorophenyl)methanol in humans . Additionally, the development of a dynamic network model to study the co-occurrence of abnormalities induced by this compound exposure could provide valuable insights .
Wirkmechanismus
Target of Action
Tris(4-chlorophenyl)methanol (TCPMOH) is an anthropogenic environmental contaminant believed to be a manufacturing byproduct of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT) Studies have shown that it disrupts pancreatic development and early embryonic glucoregulatory networks .
Mode of Action
It has been observed to disrupt pancreatic organogenesis and gene expression in zebrafish embryos . This suggests that TCPMOH may interact with its targets, leading to changes in gene expression and developmental processes.
Biochemical Pathways
TCPMOH has been found to affect several biochemical pathways. In zebrafish embryos, it was observed to downregulate processes including retinol metabolism, circadian rhythm, and steroid biosynthesis . These disruptions can lead to downstream effects such as impaired growth and development .
Pharmacokinetics
It is known to be persistent and bioaccumulative in the environment . It has been detected in human breast milk and adipose tissues , suggesting that it can be absorbed and distributed within the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TCPMOH and their impact on its bioavailability.
Result of Action
The result of TCPMOH’s action is primarily seen in its disruptive effects on development. In zebrafish embryos, exposure to TCPMOH led to a reduction in islet and total pancreas area . This indicates that TCPMOH can have significant molecular and cellular effects, impairing normal growth and development.
Action Environment
TCPMOH is an environmental contaminant, and its action can be influenced by various environmental factors. It is persistent and bioaccumulative, meaning it can remain in the environment for long periods and build up in organisms over time . Its effects can also be influenced by factors such as the concentration of the compound in the environment and the duration of exposure .
Biochemische Analyse
Biochemical Properties
Tris(4-chlorophenyl)methanol plays a significant role in biochemical reactions, particularly as a potent competitive inhibitor of human and rodent androgen receptors . This interaction occurs at concentrations within an order of magnitude as that reported in human tissues. The compound’s ability to inhibit androgen receptors suggests it may interfere with hormone signaling pathways, potentially leading to various physiological effects.
Cellular Effects
This compound has been shown to disrupt pancreatic organogenesis and gene expression in zebrafish embryos . Exposure to this compound resulted in a reduction of islet and total pancreas area by 20.8% and 13%, respectively. Additionally, this compound has been found to downregulate processes such as retinol metabolism, circadian rhythm, and steroid biosynthesis . These findings indicate that this compound can significantly impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with androgen receptors, leading to competitive inhibition . This inhibition can alter the normal function of these receptors, affecting hormone signaling and potentially leading to changes in gene expression. Additionally, this compound has been shown to downregulate various metabolic pathways, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, in zebrafish embryos, daily exposure to this compound resulted in significant changes in pancreatic development and gene expression over a period of several days . These findings suggest that the temporal effects of this compound are critical to understanding its overall impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish embryos, exposure to 50 nM of the compound led to significant reductions in pancreatic growth and gene expression . Higher doses may result in more pronounced effects, including potential toxic or adverse effects. Understanding the dosage effects of this compound is essential for assessing its safety and potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including retinol metabolism, circadian rhythm, and steroid biosynthesis . The compound’s interaction with these pathways can lead to changes in metabolic flux and metabolite levels, further influencing cellular function. Additionally, this compound’s ability to inhibit androgen receptors suggests it may also impact hormone metabolism .
Eigenschaften
IUPAC Name |
tris(4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFKTJMHOWDJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184187 | |
| Record name | Tris(4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3010-80-8 | |
| Record name | Tris(4-chlorophenyl)methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(4-chlorophenyl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',4''-trichlorotrityl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


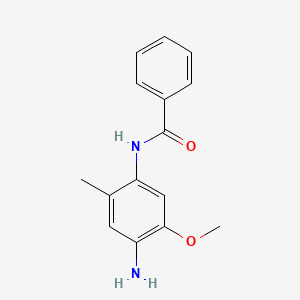
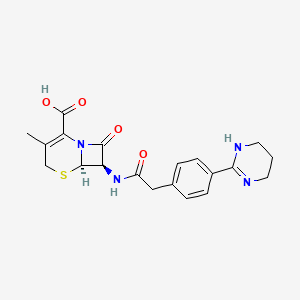

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1216822.png)

